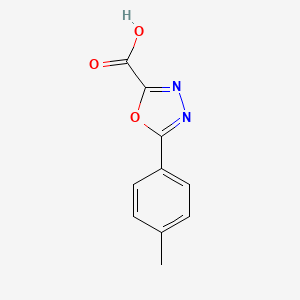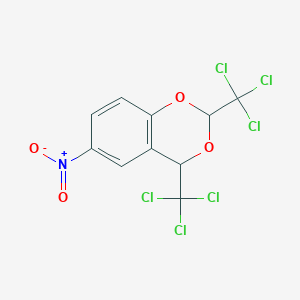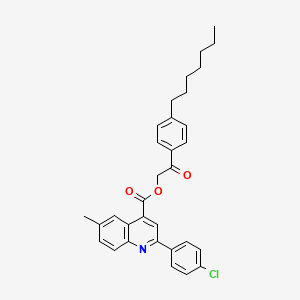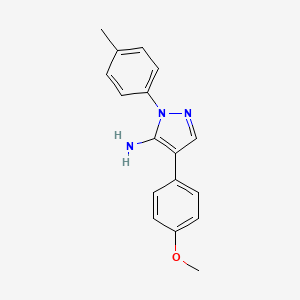
5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound belongs to the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities and applications in various fields . The structure of this compound includes a p-tolyl group attached to the oxadiazole ring , which contributes to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of p-toluic hydrazide with glycine using polyphosphoric acid as a condensing agent . The reaction is carried out under reflux conditions, and the product is obtained in high yield . Another method involves the O-acylation of amidoxime with an acyl chloride or anhydride , followed by cyclocondensation to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens , sulfonyl chlorides , and nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its electron-transporting properties .
Biology and Medicine: The compound exhibits antibacterial , antifungal , anticancer , and anti-inflammatory activities. It is used in the design of pharmaceutical agents and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of polymers , dyes , and agrochemicals . Its derivatives are also used as corrosion inhibitors and stabilizers .
Mécanisme D'action
The mechanism of action of 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit the activity of specific enzymes, leading to antibacterial and anticancer effects . It also interacts with cellular pathways involved in inflammation and cell proliferation , thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Comparison: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the p-tolyl group , which enhances its lipophilicity and biological activity . Compared to other similar compounds, it exhibits higher stability and better electron-transporting properties , making it more suitable for applications in OLEDs and OSCs .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-12-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
WVVMKTPNSXQTEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid thiazol-2-ylamide](/img/structure/B12049064.png)


![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12049100.png)
![5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B12049106.png)





![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)
